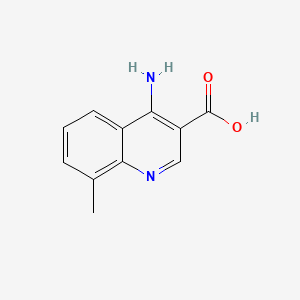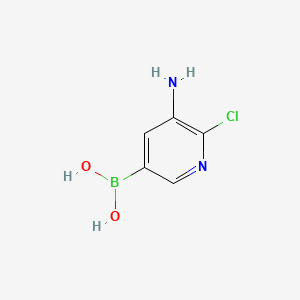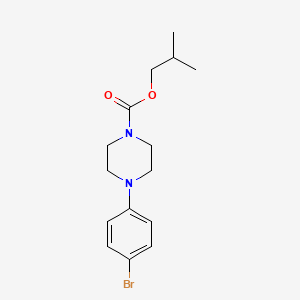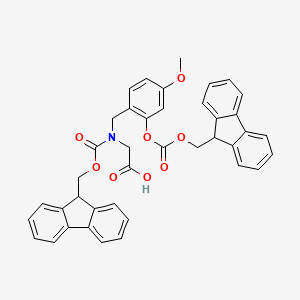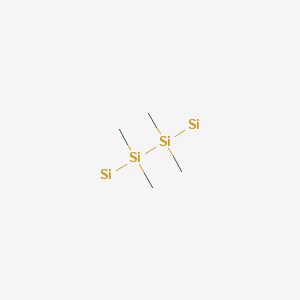
2,2,3,3-Tetramethyltetrasilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-Tetramethyltetrasilane is an organosilicon compound with the molecular formula C4H12Si4. It is a colorless liquid with a boiling point of 26-27°C and a density of 0.75 g/cm³ . This compound is known for its unique structure, where silicon and carbon atoms alternate in a molecular framework.
准备方法
The preparation of 2,2,3,3-Tetramethyltetrasilane is typically achieved through an ethylation reaction. One common method involves the reaction of trichlorosilane with methyllithium, resulting in the formation of this compound and lithium chloride . Industrial production methods often involve similar synthetic routes, with careful control of reaction conditions to ensure high purity and yield.
化学反应分析
2,2,3,3-Tetramethyltetrasilane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silicon dioxide, while reduction may produce simpler silanes .
科学研究应用
2,2,3,3-Tetramethyltetrasilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, including silicon carbide films and buffer layers . In biology and medicine, it is explored for its potential in drug delivery systems and as a component in biomedical devices. Industrial applications include its use in the production of low-k dielectric materials for microelectronics and as a candidate material for nanowires .
作用机制
The mechanism of action of 2,2,3,3-Tetramethyltetrasilane involves its ability to undergo sigma-sigma bond conjugation, which allows for the formation of stable silicon-carbon frameworks. This property is crucial for its use in the synthesis of silicon-based materials. The molecular targets and pathways involved in its action are primarily related to its interaction with other silicon and carbon atoms, leading to the formation of complex structures .
相似化合物的比较
2,2,3,3-Tetramethyltetrasilane can be compared with other similar compounds such as tetramethylsilane and hexamethyldisilane. While all these compounds contain silicon and carbon atoms, this compound is unique due to its specific molecular structure, which allows for sigma-sigma bond conjugation and the formation of stable frameworks. This makes it particularly valuable in applications requiring high stability and specific structural properties .
Similar compounds include:
- Tetramethylsilane (TMS)
- Hexamethyldisilane
- Trimethylsilyl chloride
These compounds share some chemical properties with this compound but differ in their molecular structures and specific applications.
属性
InChI |
InChI=1S/C4H12Si4/c1-7(2,5)8(3,4)6/h1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZMBYHRAUZER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si])[Si](C)(C)[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
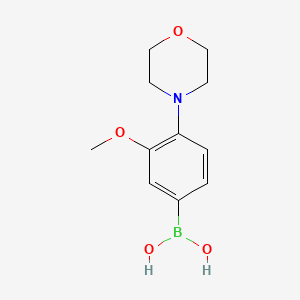
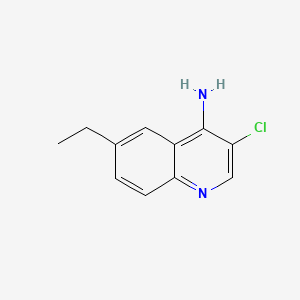
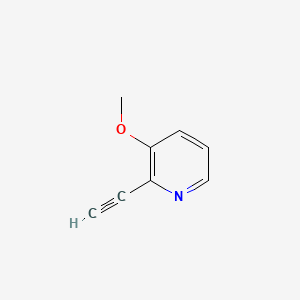
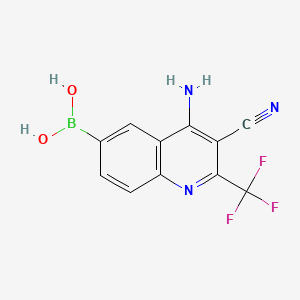
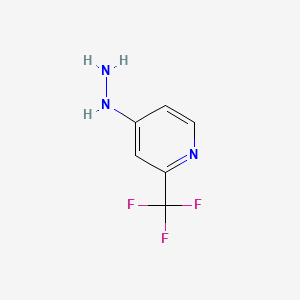
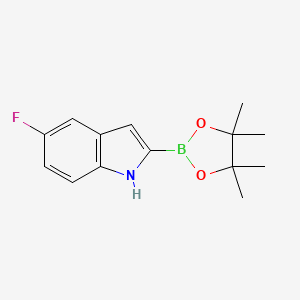

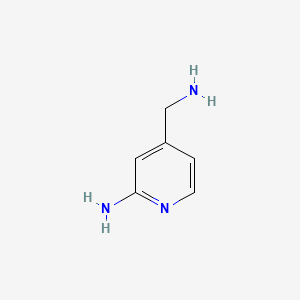
![(2-(Triethylsilyl)benzo[b]thiophen-7-yl)boronic acid](/img/structure/B596750.png)
